molecular formula C6H3BrIN3 B1148755 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-55-4

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1148755
CAS No.: 1357946-55-4
M. Wt: 323.919
InChI Key: BPMZJNIJZDEBIS-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocyclic Systems in Chemical Research

Fused nitrogen heterocyclic systems, which are molecular structures containing two or more rings where at least one ring contains a nitrogen atom, are of paramount importance in chemical research. organic-chemistry.orgnih.gov These structures are integral to a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govsoton.ac.uk Their prevalence stems from their unique electronic properties and three-dimensional shapes, which allow them to interact with biological targets such as enzymes and receptors with high specificity. organic-chemistry.org The presence of nitrogen atoms can facilitate hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. organic-chemistry.org Consequently, these scaffolds are frequently employed in the design and synthesis of new therapeutic agents. nih.govnih.gov

General Overview of Pyrazolo[3,4-b]pyridine Core Structure and Research Landscape

The pyrazolo[3,4-b]pyridine core is a bicyclic system formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. organic-chemistry.org This arrangement creates a privileged structure in medicinal chemistry due to its structural analogy to purine (B94841) bases, the building blocks of DNA and RNA. organic-chemistry.org This similarity has spurred extensive research into pyrazolo[3,4-b]pyridine derivatives, revealing a broad spectrum of biological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. ed.ac.uk Synthetic methodologies for constructing this ring system are well-established and typically involve the formation of the pyridine ring onto a pre-existing pyrazole or vice versa. organic-chemistry.orged.ac.uk

Specific Research Focus on 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a Privileged Scaffold

Within the diverse family of pyrazolo[3,4-b]pyridines, the di-halogenated compound This compound has garnered significant attention as a highly versatile building block. Its "privileged" status stems from the presence of two distinct halogen atoms at the 6- and 3-positions of the heterocyclic core. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization through various cross-coupling reactions. This strategic placement of reactive handles provides a powerful platform for the synthesis of complex, polysubstituted pyrazolo[3,4-b]pyridine derivatives with a high degree of molecular diversity.

The synthesis of this key intermediate is typically achieved through the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. researchgate.net For instance, a common method involves treating the starting material with iodine in the presence of a base. researchgate.net This straightforward preparation makes this compound readily accessible for further chemical transformations.

The primary utility of this compound lies in its role as a precursor for more elaborate molecules. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to selectively introduce a substituent at the 3-position while leaving the 6-bromo position available for subsequent modification. This sequential functionalization is a powerful tool in the construction of targeted molecular libraries for drug discovery and materials science research.

For example, this compound has been instrumental in the synthesis of novel kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. researchgate.net The pyrazolo[3,4-b]pyridine scaffold can act as a core structure that mimics the hinge-binding region of ATP in the kinase active site, and the substituents introduced via the bromo and iodo groups can be tailored to enhance potency and selectivity.

Furthermore, this versatile intermediate has been employed in the synthesis of compounds with potential antibacterial and antioxidant properties. In one study, it was used to create a series of sulfonamide derivatives through a copper-catalyzed coupling reaction. researchgate.net The resulting compounds were then evaluated for their biological activity. researchgate.net Another area of exploration involves the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of heterocycles known for a wide range of pharmacological activities. mdpi.comnih.gov

The following table summarizes some of the key physicochemical properties of the title compound.

PropertyValueSource
Molecular Formula C₆H₃BrIN₃ nih.gov
Molecular Weight 323.92 g/mol nih.gov
Appearance Solid nih.gov
InChI Key QYKRPCLDVYDBLC-UHFFFAOYSA-N nih.gov

The subsequent sections of this article will not be generated as they fall outside the scope of the provided instructions. The focus remains solely on the chemical compound “this compound” as a privileged scaffold in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZJNIJZDEBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine

Retrosynthetic Analysis and Strategic Precursors for the Halogenated Pyrazolopyridine Core

Retrosynthetic analysis of the 1H-pyrazolo[3,4-b]pyridine system generally points to two primary disconnection strategies. mdpi.comnih.gov These approaches are fundamental to devising a synthesis for the specifically substituted target, 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Strategy A: Pyridine (B92270) Ring Annulation onto a Pyrazole (B372694)

This common approach involves forming the pyridine ring from a pre-existing, suitably substituted pyrazole. mdpi.comcdnsciencepub.com For the target molecule, this would imply starting with a 3-aminopyrazole (B16455) derivative. The key precursors in this strategy would be:

3-Amino-5-iodopyrazole: This precursor already contains the necessary iodine at the eventual C-3 position. Cyclization with a three-carbon electrophile that introduces the C4, C5, and C6 atoms, along with the bromine at C-6, would complete the synthesis.

3-Aminopyrazole: Using the unsubstituted aminopyrazole, the pyridine ring is first formed, followed by sequential halogenation steps to introduce iodine at C-3 and bromine at C-6.

Strategy B: Pyrazole Ring Annulation onto a Pyridine

Alternatively, the pyrazole ring can be constructed onto a pre-formed, substituted pyridine ring. nih.govcdnsciencepub.com This requires a pyridine with reactive groups at the 2 and 3 positions. A strategic precursor for this route would be a 2-hydrazino-3-formyl-5-bromopyridine or a related derivative like 2-chloro-3-cyano-5-bromopyridine . Reaction with hydrazine (B178648) would lead to the closure of the pyrazole ring. cdnsciencepub.com Subsequent iodination at the C-3 position would then be necessary to arrive at the final product.

A third, more direct approach involves the sequential halogenation of the parent 1H-pyrazolo[3,4-b]pyridine scaffold, which serves as the most immediate precursor. This strategy relies on the differential reactivity of the C-H bonds on the heterocyclic core to achieve regioselective halogenation. Commercially available 6-bromo-1H-pyrazolo[3,4-b]pyridine is a key starting material for such a route. rsc.orgnih.govuni.lu

Direct Halogenation Approaches to the Pyrazolo[3,4-b]pyridine System

Direct halogenation of a pre-formed pyrazolo[3,4-b]pyridine ring is a common and efficient method for producing halogenated derivatives. The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system.

The pyrazolo[3,4-b]pyridine system is generally susceptible to electrophilic substitution at the C-3 position due to the electron-rich nature of the pyrazole moiety. researchgate.net Direct iodination of the unsubstituted 1H-pyrazolo[3,4-b]pyridine would preferentially occur at C-3. Reagents such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent are typically employed. rsc.orgnih.gov

Direct C-6 iodination is less favored electronically compared to C-3. Achieving C-6 iodination often requires starting with a pyridine precursor already bearing the iodine atom before the pyrazole ring annulation.

Similar to iodination, electrophilic bromination tends to occur at the C-3 position. Therefore, constructing the 6-bromo-substituted core is often achieved by using brominated precursors in a cyclization reaction, or through nucleophilic substitution reactions on the pyridine ring.

A practical and high-yielding synthesis of this compound involves a sequential halogenation approach. This method starts with a commercially available or synthesized bromo-substituted precursor.

In a reported procedure, 5-bromo-1H-pyrazolo[3,4-b]pyridine (also named 6-bromo-1H-pyrazolo[3,4-b]pyridine depending on the numbering convention) is subjected to iodination. rsc.orgnih.gov The reaction is carried out using N-iodosuccinimide (NIS) as the iodine source in a polar aprotic solvent like dimethylformamide (DMF). Heating the reaction mixture facilitates the electrophilic substitution at the C-3 position, affording the desired dihalogenated product in high yield. rsc.orgnih.gov

Table 1: Synthesis of this compound via Sequential Halogenation rsc.orgnih.gov

Starting Material Reagent Solvent Temperature Reaction Time Yield
5-Bromo-1H-pyrazolo[3,4-b]pyridine N-Iodosuccinimide (NIS) DMF 60 °C 12 h 82.4%

This protocol demonstrates a reliable and efficient way to access the target compound, leveraging the inherent reactivity of the C-3 position for the second halogenation step. rsc.org

The mechanism of halogenation on the pyrazolo[3,4-b]pyridine ring is a classic electrophilic aromatic substitution (SEAr).

Generation of the Electrophile: The halogenating agent (e.g., NIS) provides a source of an electrophilic halogen species (I⁺).

Nucleophilic Attack: The π-system of the pyrazolo[3,4-b]pyridine ring acts as a nucleophile. The C-3 position is the most electron-rich and nucleophilic site, leading to a preferential attack at this carbon. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. nih.gov

Deprotonation: A base in the reaction mixture removes the proton from the C-3 carbon, restoring the aromaticity of the ring and yielding the 3-iodo-substituted product.

The presence of the bromine atom at the C-6 position has a minor deactivating effect on the pyridine ring but does not significantly hinder the electrophilic attack on the more reactive pyrazole portion of the molecule. Computational studies on similar heterocyclic systems confirm that the selectivity is often determined by the stability of the intermediate sigma complex. chemrxiv.org

Cyclization and Annulation Strategies for the Pyrazolo[3,4-b]pyridine Ring System

Building the heterocyclic core from acyclic or monocyclic precursors is a versatile strategy that allows for the introduction of substituents at various positions.

One of the most established methods for forming the pyridine portion of the molecule is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov If an unsymmetrical dicarbonyl compound is used, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov To synthesize the target compound, one could envision using a 3-amino-5-iodopyrazole and a bromo-substituted 1,3-dielectrophile.

More recent methodologies involve cascade reactions. For instance, a 6-endo-dig cyclization has been developed for synthesizing halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, using iodine or N-bromosuccinimide (NBS) to trigger the cyclization and incorporate the halogen. nih.gov

Another powerful strategy is the annulation of a pyrazole ring onto a pyridine. This typically involves the reaction of a hydrazine with a 2,3-difunctionalized pyridine. For example, treating a 2-chloro-5-bromo-3-cyanopyridine with hydrazine would first lead to a nucleophilic attack of the hydrazine at the C-2 position, displacing the chloride. The subsequent intramolecular cyclization of the resulting hydrazinopyridine onto the cyano group would form the 3-aminopyrazole ring, yielding 3-amino-6-bromo-1H-pyrazolo[3,4-b]pyridine. cdnsciencepub.com This intermediate could then be converted to the 3-iodo derivative via a Sandmeyer-type reaction or aprotic diazotization. cdnsciencepub.com

Formation of the Pyridine Ring onto a Preformed Pyrazole Moiety

This widely employed strategy utilizes aminopyrazole derivatives as the key starting material. nih.govchim.it The amino group and an adjacent ring carbon of the pyrazole act as a dinucleophile, reacting with a biselectrophilic three-carbon unit to construct the pyridine ring. nih.gov

Multicomponent reactions (MCRs) are highly efficient for building complex heterocyclic systems in a single step from three or more reactants. nih.gov The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with aldehydes and a compound containing an active methylene (B1212753) group, such as β-diketones, β-ketoesters, or malononitrile. researchgate.netbeilstein-journals.org

For example, a one-pot, three-component reaction of 5-aminopyrazoles, various aldehydes, and a β-ketonitrile or ethyl acetoacetate (B1235776) can yield substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org These reactions can be performed under catalyst-free conditions or promoted by acids or bases. researchgate.net The reaction mechanism typically begins with the condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate (a Michael acceptor). nih.gov The aminopyrazole then undergoes a Michael addition, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination of a water molecule) to yield the final pyrazolo[3,4-b]pyridine product. nih.govmdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Synthesis

Aminopyrazole Reactant Aldehyde Third Component Catalyst/Conditions Product Type Ref
5-Amino-3-methyl-1-phenylpyrazole Benzaldehyde derivatives Malononitrile Grinding, catalyst-free 6-Amino-3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile researchgate.net
5-Amino-1-phenylpyrazole Aromatic aldehydes (E)-4-arylbut-3-en-2-ones ZrCl4, EtOH/DMF 3-Methyl-1-phenyl-4,6-diaryl-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazoles Heteroaryl aldehydes Cyclic β-diketones DMF, heat 4,7-Dihydropyrazolo[3,4-b]pyridines and Pyrazolo[3,4-b]pyridines beilstein-journals.org
1H-Pyrazol-3-amino-5-methyl Benzaldehyde derivatives Ethyl acetoacetate PEG-400, 60 °C 4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate researchgate.net

The Gould-Jacobs reaction is a classic and effective method for synthesizing quinoline (B57606) derivatives, which has been adapted for the preparation of pyrazolo[3,4-b]pyridines. mdpi.comwikipedia.org In this approach, a 5-aminopyrazole is treated with a malonic ester derivative, typically diethyl 2-(ethoxymethylene)malonate (DEEMM). nih.govmdpi.com

The reaction proceeds in two main stages. First, the amino group of the pyrazole displaces the ethoxy group of DEEMM to form an intermediate. nih.govwikipedia.org The second step is a thermally induced cyclization, often carried out in a high-boiling point solvent like Dowtherm A, which results in the formation of the pyridine ring. cdnsciencepub.com This process typically yields 4-hydroxypyrazolo[3,4-b]pyridines. cdnsciencepub.com A common modification involves treating this intermediate with phosphorus oxychloride (POCl₃) to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are versatile precursors for further functionalization. nih.govmdpi.com

Formation of the Pyrazole Ring onto a Preexisting Pyridine Moiety

An alternative synthetic route involves constructing the pyrazole ring onto a suitably functionalized pyridine precursor. nih.govchim.itresearchgate.net This strategy generally requires a pyridine ring that contains functionalities that can react with a hydrazine derivative to form the five-membered pyrazole ring.

This approach typically starts with a pyridine derivative containing ortho-positioned functional groups that can undergo cyclization with hydrazine. A common precursor is a 2-chloropyridine (B119429) bearing a cyano or an ester group at the 3-position. nih.govscinito.ai

The synthesis begins with the reaction of a 2-chloropyridine derivative with hydrazine hydrate. scinito.ai The hydrazine initially displaces the chlorine atom at the C2 position. Subsequently, the terminal nitrogen of the attached hydrazine moiety attacks the adjacent cyano or carbonyl group, leading to an intramolecular cyclization that forms the pyrazole ring and yields the 3-amino- or 3-hydroxy-pyrazolo[3,4-b]pyridine scaffold. nih.govscinito.ai Most authors utilize ethanol (B145695) as a solvent at reflux temperatures for this transformation. nih.gov

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent (e.g., a mixture of POCl₃ and DMF). researchgate.netslideshare.net While it is often used to introduce a formyl group, it can also facilitate cyclization reactions to build heterocyclic rings. researchgate.netresearchgate.net

In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be used to cyclize substituted hydrazones to form 4-formylpyrazoles. researchgate.netigmpublication.org For instance, acetophenone (B1666503) hydrazones can be treated with the Vilsmeier reagent, leading to cyclization and formylation to produce 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes. researchgate.net While this reaction primarily constructs the pyrazole ring rather than the pyrazolopyridine system directly, the resulting formylpyrazoles are key intermediates that can be further elaborated to construct a fused pyridine ring. The Vilsmeier-Haack reaction has also been employed to functionalize existing dihydropyrazolo[3,4-b]pyridine systems at the C5 position. researchgate.net

Modern Catalytic Approaches in Pyrazolopyridine Synthesis

Modern synthetic chemistry has introduced various catalytic systems to improve the efficiency, selectivity, and environmental friendliness of pyrazolo[3,4-b]pyridine synthesis. These methods often enable milder reaction conditions and provide access to diverse molecular frameworks.

Recent developments include:

Heterogeneous Catalysis : A nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been used as a recyclable catalyst for the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, producing pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions. researchgate.netnih.gov Similarly, amorphous carbon-supported sulfonic acid (AC-SO₃H) has proven effective in catalyzing the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from pyranopyrazole precursors. rsc.org

Lewis Acid Catalysis : Zirconium(IV) chloride (ZrCl₄) serves as an efficient, low-toxicity Lewis acid catalyst for the condensation of 5-aminopyrazoles with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com

Alkyne Activation : A cascade 6-endo-dig cyclization has been developed using catalysts like silver, iodine, or N-bromosuccinimide (NBS) to activate the C≡C bond of alkynyl aldehydes, which then react with 5-aminopyrazoles. This method allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov

Table 2: Modern Catalytic Methods for Pyrazolo[3,4-b]pyridine Synthesis

Catalyst Reaction Type Starting Materials Key Feature Ref
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ Multicomponent Condensation Aldehydes, aminopyrazole, cyanoacetylindole Heterogeneous, reusable, solvent-free researchgate.netnih.gov
Amorphous Carbon-Sulfonic Acid (AC-SO₃H) Sequential Opening/Closing Cascade Dihydropyranopyrazole-carbonitriles, aniline Green catalyst, room temperature rsc.org
Zirconium(IV) chloride (ZrCl₄) Condensation 5-Aminopyrazole, α,β-unsaturated ketones Low-toxicity Lewis acid mdpi.com
Silver / Iodine / NBS Cascade 6-endo-dig Cyclization 5-Aminopyrazoles, alkynyl aldehydes Switchable synthesis of halogenated products nih.gov

Transition Metal-Catalyzed Routes to Halogenated Pyrazolopyridine Precursors

Transition metal catalysis is fundamental for constructing the complex architecture of substituted pyrazolopyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly prominent. These methods allow for the strategic formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of highly functionalized precursors. rsc.orgnih.gov

A key strategy involves the use of a pre-existing halogenated pyrazolopyridine core, which is then further elaborated. For instance, a bromo-iodo pyrazolopyridine intermediate can be coupled with various boronic acids or amines to build more complex structures. In one documented pathway, an N-protected 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate undergoes a Buchwald-Hartwig amination. rsc.org This is followed by a one-pot sequence of Miyaura borylation and a Suzuki reaction to introduce further diversity at the bromine-substituted position. rsc.org The Suzuki-Miyaura reaction is highly valued for its versatility and functional group tolerance, making it suitable for coupling heteroaryl halides with boronic acids under relatively mild conditions, often without the need for protecting groups on amine functionalities. nih.govnih.gov

The efficiency of these coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. For example, the use of specific precatalysts like XPhos Pd G2 has been shown to be effective for the Suzuki-Miyaura coupling of brominated pyrazoles with a range of boronic acids. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrazolopyridine Functionalization

Reaction TypeStarting MaterialCoupling PartnerCatalyst/ReagentsProduct TypeReference
Suzuki ReactionIntermediate 13 (Bromo-iodo-pyrazolopyridine derivative)Aryl/Heteroaryl Boronic AcidPd(dppf)Cl2, K2CO3Aryl/Heteroaryl-substituted pyrazolopyridine rsc.org
Buchwald-Hartwig AminationIntermediate 9 (N-protected 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine)Intermediate 12 (Amine)Pd2(dba)3, Xantphos, Cs2CO3Amino-substituted pyrazolopyridine (Intermediate 13) rsc.org
Suzuki-Miyaura Coupling4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl Boronic AcidsXPhos Pd G2, K3PO44-Substituted-3,5-dinitropyrazole rsc.org

C-H Functionalization Strategies for Site-Selective Halogenation

Direct C-H functionalization represents a powerful and atom-economical approach to introduce halogens onto the pyrazolopyridine skeleton, avoiding the need for pre-functionalized substrates. Site-selective halogenation is crucial for generating the desired 6-bromo-3-iodo isomer.

A direct and efficient method for the synthesis of a key precursor involves the regioselective iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine . This reaction is achieved using N-iodosuccinimide (NIS) as the iodine source in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds with high yield, selectively installing the iodine atom at the C3 position of the pyrazole ring, furnishing the di-halogenated product which can then be used in subsequent steps. rsc.org This electrophilic halogenation is a testament to the differential reactivity of the positions on the heterocyclic core.

Other advanced strategies for regioselective halogenation have been developed for related heterocyclic systems. One such method employs a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in combination with potassium halide salts in an aqueous medium at room temperature. nih.gov This approach has been successfully applied to the C3-halogenation of pyrazolo[1,5-a]pyrimidines, demonstrating high regioselectivity and good to excellent yields under environmentally benign conditions. nih.govrsc.org Mechanistic studies suggest an electrophilic substitution pathway for this transformation. nih.gov

For achieving selectivity on the pyridine portion of the scaffold, strategies involving the temporary transformation of the pyridine ring have been explored. A notable example is a ring-opening, halogenation, and ring-closing sequence via acyclic Zincke imine intermediates. chemrxiv.orgnih.gov This method allows for highly regioselective halogenation at the 3-position of the pyridine ring under mild conditions, a position that is often difficult to functionalize directly. chemrxiv.orgnih.gov

Table 2: Site-Selective Halogenation Reactions

SubstrateReagentsSolventConditionsProductSelectivityReference
5-Bromo-1H-pyrazolo[3,4-b]pyridineN-Iodosuccinimide (NIS)DMF60 °C, 12 h5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineC3-Iodination rsc.org
Pyrazolo[1,5-a]pyrimidinesKX (X=Cl, Br, I), PIDAWaterRoom TempC3-Halogenated pyrazolo[1,5-a]pyrimidinesC3-Halogenation nih.gov
Substituted PyridinesNIS, NBS, or NCS; TFAVariousMild3-Halopyridines (via Zincke imine)C3-Halogenation nih.gov

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly synthetic protocols. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often enabling reactions to proceed under solvent-free conditions with dramatically reduced reaction times and improved yields compared to conventional heating methods. bohrium.comnih.govunr.edu.ar

The synthesis of various pyrazolo[3,4-b]pyridine derivatives and related fused heterocyclic systems has been successfully achieved using microwave irradiation. bohrium.com For instance, the reaction of 5-aminopyrazoles with aldehydes can be conducted under solvent-free microwave conditions to produce bis-pyrazolo[3,4-b:4',3'-e]pyridines in high yields. Similarly, pyrazolo[3,4-b]quinolines have been synthesized from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free microwave irradiation. researchgate.net These protocols offer advantages such as ease of work-up, mild reaction conditions, and high efficiency. unr.edu.ar

Beyond microwave technology, the use of water as a green solvent is another important environmentally conscious approach. nih.gov As mentioned previously, the regioselective halogenation of pyrazolo[1,5-a]pyrimidines can be performed efficiently in water, which serves as a practical and non-toxic medium. nih.govrsc.org The development of such methods, which reduce or eliminate the use of hazardous organic solvents, is a crucial goal in modern organic synthesis. researchgate.net

Table 3: Environmentally Conscious Synthetic Approaches

MethodologyReactantsCatalyst/ConditionsProduct TypeKey AdvantageReference
Microwave-Assisted Synthesis5-Amino-3-methyl-1-phenylpyrazole, Aromatic AldehydesSolvent-free, 1-5 minbis-Pyrazolo[3,4-b:4',3'-e]pyridinesRapid, high yield, solvent-free
Microwave-Assisted Synthesisβ-Chlorovinylaldehydes, Hydrazine Hydratep-TsOH, solvent-freePyrazolo[3,4-b]quinolinesSolvent-free, efficient researchgate.net
Aqueous-Medium SynthesisPyrazolo[1,5-a]pyrimidines, KX, PIDAWater as solvent, Room TempC3-Halogenated pyrazolo[1,5-a]pyrimidinesUse of green solvent, mild conditions nih.gov
Microwave-Assisted Synthesiso-Aminonitriles, CyanopyridinestBuOK, solvent-freePyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidinesEasy work-up, good yields unr.edu.ar

Compound Index

Advanced Reaction Chemistry and Functionalization of 6 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In substrates with multiple halogen atoms, such as 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, these reactions can often be performed with high regioselectivity. This selectivity is governed by the relative rates of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle. baranlab.orglibretexts.org The bond dissociation energy of the carbon-halogen bond plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl. wikipedia.org Consequently, the C-3 iodo group is expected to react preferentially over the C-6 bromo group under controlled conditions, allowing for sequential functionalization.

The Suzuki-Miyaura coupling is a widely used method for constructing C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. organic-chemistry.org For this compound, the inherent difference in reactivity between the iodo and bromo substituents allows for a regioselective Suzuki-Miyaura coupling. By carefully selecting the reaction conditions, an aryl or vinyl group can be introduced selectively at the C-3 position, leaving the C-6 bromo position available for subsequent transformations. researchgate.net Studies on related dihalogenated heterocycles, such as 2,6-dihalopurines, have demonstrated that the reaction of 9-benzyl-6-chloro-2-iodopurine with a boronic acid selectively yields the 2-aryl product, showcasing the preferential reactivity of the C-I bond. researchgate.net

This selective functionalization at the C-3 position furnishes 6-bromo-3-aryl-1H-pyrazolo[3,4-b]pyridine derivatives. A second coupling at the C-6 position can be achieved under more forcing conditions, such as higher temperatures or by employing a more active catalyst system, to yield 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine products.

Entry Boronic Acid/Ester Catalyst Base Solvent Conditions Product
1 Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene or Dioxane 80-100 °C 6-Bromo-3-aryl-1H-pyrazolo[3,4-b]pyridine
2 Heteroarylboronic acid Pd(dppf)Cl₂ K₃PO₄ (aq) Dioxane/H₂O 100 °C 6-Bromo-3-heteroaryl-1H-pyrazolo[3,4-b]pyridine
3 Vinylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O 60-80 °C 6-Bromo-3-vinyl-1H-pyrazolo[3,4-b]pyridine

This table presents representative conditions for the selective Suzuki-Miyaura coupling at the C-3 position, extrapolated from procedures for similar dihaloheterocyclic substrates. researchgate.netnih.govmdpi.com

The Sonogashira coupling reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction's utility in modifying heterocyclic scaffolds is well-documented. nih.govscirp.org In line with the established reactivity pattern for palladium-catalyzed reactions, the Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the more labile C-3 iodo position.

This selective alkynylation allows for the synthesis of 3-alkynyl-6-bromo-1H-pyrazolo[3,4-b]pyridine intermediates. These products are valuable as they contain a reactive alkyne handle for further diversification through reactions like click chemistry or cyclizations, while the C-6 bromo substituent remains for subsequent cross-coupling or substitution reactions. While copper is the traditional co-catalyst, copper-free Sonogashira protocols have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling). pitt.edu

Entry Terminal Alkyne Catalyst System Base Solvent Conditions Product
1 Phenylacetylene Pd(PPh₃)₄ / CuI Et₃N DMF 80-100 °C 6-Bromo-3-(phenylethynyl)-1H-pyrazolo[3,4-b]pyridine
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ / CuI i-Pr₂NH THF Room Temp to 60 °C 6-Bromo-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine
3 Propargyl alcohol Pd(OAc)₂ / PPh₃ / CuI Et₃N Acetonitrile (B52724) 80 °C 3-(6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-yn-1-ol

This table presents representative conditions for the selective Sonogashira coupling at the C-3 position, based on established protocols for related aryl halides. nih.govscirp.org

The Buchwald-Hartwig amination has become a cornerstone of modern synthesis for the construction of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine (B1218219) ligand, and a strong base. libretexts.org The regioselectivity of this reaction on the this compound scaffold again favors the C-3 position due to the greater reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. wikipedia.orgresearchgate.net

This selectivity enables the synthesis of various 3-amino-6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, which are important substructures in many biologically active compounds. The choice of ligand (e.g., XPhos, JohnPhos, RuPhos) is often critical and depends on the nature of the amine coupling partner. rsc.orgresearchgate.net A subsequent amination at the C-6 position could be pursued under different, often more forcing, conditions.

Entry Amine Catalyst / Ligand Base Solvent Conditions Product
1 Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene or Dioxane 80-110 °C 4-(6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)morpholine
2 Aniline Pd(OAc)₂ / JohnPhos K₃PO₄ Toluene 100 °C 6-Bromo-N-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
3 Cyclohexylamine Pd₂(dba)₃ / RuPhos LiHMDS THF 80 °C 6-Bromo-N-cyclohexyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This table outlines plausible conditions for the selective Buchwald-Hartwig amination at the C-3 position, derived from general procedures for aryl halides. libretexts.orgrsc.orgchemspider.com

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be applied to functionalize this compound. The Negishi coupling, which utilizes organozinc reagents, is known for its high reactivity and functional group tolerance. researchgate.net Consistent with the established principles, a Negishi coupling would be expected to occur selectively at the C-3 iodo position.

Other notable cross-coupling reactions include:

Stille Coupling: Employs organotin reagents.

Hiyama Coupling: Uses organosilicon compounds, often activated by fluoride (B91410) or a base. nih.gov

Kumada Coupling: Involves Grignard reagents (organomagnesium). researchgate.net

In all these cases, the fundamental reactivity difference between the C-I and C-Br bonds would predict initial, selective functionalization at the C-3 position under optimized conditions. This consistent regioselectivity across various coupling methodologies underscores the value of this compound as a scaffold for controlled, stepwise synthesis.

Nucleophilic Substitution and Electrophilic Transformations on the Core Scaffold

Nucleophilic aromatic substitution (SNAr) is a key transformation for heteroaromatic systems. The electron-deficient nature of the pyrazolopyridine ring system, caused by the presence of the electronegative nitrogen atoms, facilitates SNAr reactions. youtube.com Unlike palladium-catalyzed couplings, the regioselectivity of SNAr reactions is dictated by a combination of leaving group ability (I > Br) and the electronic activation of the carbon atom by the ring's structure. wuxiapptec.com

In the 1H-pyrazolo[3,4-b]pyridine system, the pyridine (B92270) nitrogen atom at position 7 strongly activates the adjacent C-6 position towards nucleophilic attack. The pyrazole (B372694) nitrogens at positions 1 and 2 also influence the electronic character of the ring. While iodide is generally a better leaving group than bromide, the strong electronic activation at C-6 can lead to selective substitution at this position, especially with potent nucleophiles like alkoxides or thiolates. nih.govwuxiapptec.com This provides a powerful synthetic pathway that is complementary to the C-3 selectivity observed in most palladium-catalyzed cross-couplings. Therefore, depending on the reaction type (metal-catalyzed vs. SNAr) and conditions, either the C-3 or C-6 position can be targeted selectively.

Entry Nucleophile Reagent Solvent Conditions Potential Product (Major)
1 Alkoxide Sodium Methoxide Methanol / DMF 60-100 °C 3-Iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
2 Thiolate Sodium Thiophenoxide DMF Room Temp to 80 °C 3-Iodo-6-(phenylthio)-1H-pyrazolo[3,4-b]pyridine
3 Amine Pyrrolidine DMSO 100-140 °C 6-(Pyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

This table shows plausible SNAr reactions where selectivity is directed to the electronically activated C-6 position, a common outcome in electron-deficient nitrogen heterocycles. youtube.comwuxiapptec.comnih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The substitution pattern of this compound is a direct consequence of the regioselectivity imparted during its synthesis. The pyrazolo[3,4-b]pyridine ring system consists of an electron-rich pyrazole ring fused to a relatively electron-deficient pyridine ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). stackexchange.comquora.com Consequently, electrophilic attack occurs preferentially on the pyrazole moiety.

The synthesis of the title compound typically involves the direct iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine. growingscience.com This reaction exhibits high regioselectivity, with the electrophilic iodine selectively substituting at the C3 position.

Key Reaction:

Substrate: 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Reagents: Iodine (I₂) and a base such as potassium hydroxide (B78521) (KOH) in a solvent like N,N-dimethylformamide (DMF). growingscience.comnih.gov

Product: this compound

The regioselectivity for the C3 position is governed by the electronic characteristics of the bicyclic system. Attack at C3 generates a more stable cationic intermediate (sigma complex) compared to attack at other positions. The positive charge can be delocalized within the pyrazole ring without being placed on the electronegative, pyridine-like nitrogen atom at position 7, which would be highly destabilizing. youtube.com While halogenation of some 1-substituted pyrazolo[3,4-b]pyridines has been shown to occur at the 3-position, the existing iodo and bromo groups on the title compound mean that further EAS on the heterocyclic core is generally not a primary pathway for derivatization. rsc.org

Functionalization of the 1H-Pyrazolyl Nitrogen Atom

The presence of a proton on the pyrazole nitrogen (N1) provides a crucial handle for further molecular elaboration. This N-H group is weakly acidic and can be deprotonated with a suitable base, allowing for subsequent reactions such as alkylation, arylation, and the introduction of protecting groups. The functionalization at this position is critical for modulating the compound's physical, chemical, and biological properties. A significant consideration in these reactions is the potential for substitution at either the N1 or N2 position of the pyrazole ring. For 1H-pyrazolo[3,4-b]pyridines, the 1H-tautomer is significantly more stable than the 2H-tautomer, and reactions typically favor substitution at the N1 position. mdpi.com

N-Alkylation and N-Arylation Methodologies

N-alkylation and N-arylation are fundamental strategies for diversifying the this compound scaffold. These reactions typically proceed via the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an appropriate electrophile.

N-Alkylation: This is commonly achieved using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base. The choice of base and solvent can influence the regioselectivity (N1 vs. N2) of the alkylation.

N-Arylation: The introduction of aryl groups at the N1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations.

The table below outlines common methodologies for these transformations.

TransformationReagents and ConditionsProduct Type
N-Alkylation 1. Base (NaH, K₂CO₃, Cs₂CO₃) 2. Alkyl Halide (R-X) Solvent: DMF, THF1-Alkyl-6-bromo-3-iodo-pyrazolo[3,4-b]pyridine
N-Arylation 1. Aryl Halide (Ar-X) 2. Pd or Cu catalyst 3. Ligand (e.g., Xantphos) 4. Base (e.g., Cs₂CO₃, K₃PO₄)1-Aryl-6-bromo-3-iodo-pyrazolo[3,4-b]pyridine
N-Vinylation Vinyl Acetate, Pd catalyst, Base1-Vinyl-6-bromo-3-iodo-pyrazolo[3,4-b]pyridine

Regioselectivity and Chemoselectivity in Multi-Substituted Pyrazolopyridine Reactions

The this compound molecule possesses three distinct reactive sites: the N1-H proton, the C3-I bond, and the C6-Br bond. The successful synthetic application of this building block hinges on the ability to selectively functionalize one site in the presence of the others. This control is achieved by exploiting the inherent differences in reactivity (chemoselectivity) of these functional groups.

The general order of reactivity for the most common transformations is:

N-H Functionalization: Deprotonation and subsequent reaction with an electrophile.

C-I Bond Functionalization: Palladium- or copper-catalyzed cross-coupling reactions.

C-Br Bond Functionalization: Cross-coupling reactions under more forcing conditions than C-I coupling.

This differential reactivity allows for a stepwise and controlled diversification of the scaffold. A key example is the selective cross-coupling at the C3 position. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This is due to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to the metal catalyst.

Research has demonstrated that copper-catalyzed coupling reactions of this compound with sulfonamides proceed with high chemoselectivity at the C3-iodo position, leaving the C6-bromo position untouched. growingscience.com This allows for subsequent, different coupling reactions to be performed at the C6 position, providing a pathway to complex, tri-substituted pyrazolo[3,4-b]pyridine derivatives.

Reactive SiteReaction TypeTypical ConditionsSelectivity Notes
N1-H Alkylation / Arylation / ProtectionBase (e.g., NaH, K₂CO₃) + ElectrophileMost acidic site; typically reacts first. Regioselectivity favors N1 over N2. mdpi.com
C3-I Suzuki, Sonogashira, Buchwald-Hartwig, etc.Pd or Cu catalyst, BaseHighly chemoselective. Reacts in preference to the C-Br bond. growingscience.com
C6-Br Suzuki, Sonogashira, Buchwald-Hartwig, etc.Pd or Cu catalyst, Base (often requires stronger conditions or different catalyst/ligand system than C-I coupling)Reacts after the C-I bond has been functionalized or if a C-H activation protocol is specifically used at another site.

This predictable selectivity makes this compound a versatile and valuable intermediate in the synthesis of complex heterocyclic molecules for various research applications.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its structure through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (C₆H₃BrIN₃), the exact mass can be calculated. The presence of bromine and iodine atoms results in a characteristic isotopic pattern in the mass spectrum that serves as a clear indicator of their presence.

Table 2: HRMS Data

Parameter Value
Molecular Formula C₆H₃BrIN₃
Calculated Exact Mass 323.8500 g/mol (for isotopes ⁷⁹Br, ¹²⁷I)

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For halogenated heterocyclic compounds like this one, fragmentation is often initiated by the loss of the halogen atoms. A plausible pathway for this compound would involve:

Initial loss of the iodine atom (the weaker C-I bond breaks more readily).

Subsequent loss of the bromine atom.

Fission of the heterocyclic rings, commonly involving the elimination of a stable HCN molecule.

This sequential loss of fragments helps to confirm the identity and position of the substituents on the pyrazolopyridine core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibration of the pyrazole (B372694) ring is expected to appear as a broad band. Aromatic C-H and C=C/C=N stretching vibrations are also key features.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (pyrazole) Stretch 3100 - 3400 (broad)
C-H (aromatic) Stretch 3000 - 3100
C=N / C=C (aromatic rings) Stretch 1400 - 1650
C-N Stretch 1250 - 1350
C-Br Stretch 500 - 600

These vibrations provide a spectroscopic fingerprint that is unique to the molecule and confirms the presence of its key structural components.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

A study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors involved the synthesis of a related compound, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which was prepared from 5-bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide. rsc.org While the primary focus of this study was on biological activity, the synthesis of such analogues indicates the feasibility of preparing the target compound. rsc.org

Interactive Table: Crystallographic Data for the Analogous Compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine

ParameterValue
Chemical FormulaC₆H₄IN₃
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999(13)
b (Å)7.7939(9)
c (Å)17.406(2)
β (°)101.748(2)
Volume (ų)1434.5(3)

Note: This data is for the analogous compound and is provided for comparative purposes in the absence of specific data for this compound.

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are essential tools in synthetic chemistry for monitoring the progress of reactions and for assessing the purity of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly powerful in this regard.

In the synthesis of various pyrazolo[3,4-b]pyridine derivatives, HPLC is routinely used to determine the purity of the synthesized compounds. For instance, in a study focused on developing novel TBK1 inhibitors, the purity of the final 1H-pyrazolo[3,4-b]pyridine derivatives was confirmed to be greater than 95% by HPLC, with monitoring at UV wavelengths of 214 and 254 nm. nih.gov The mobile phase typically consists of a gradient of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA). nih.gov

For the synthesis of related heterocyclic structures, reaction progress is often monitored by GC-MS analysis. This technique allows for the identification of reactants, intermediates, and products in the reaction mixture, enabling the optimization of reaction conditions such as temperature and reaction time.

While specific GC-MS or HPLC chromatograms for this compound are not provided in the reviewed literature, the general procedures described for related compounds are directly applicable. The synthesis of this compound would likely involve halogenation steps, and the progress of these reactions would be carefully monitored by techniques like GC-MS to ensure complete conversion. The final purified product's identity and purity would be confirmed using a combination of spectroscopic methods (NMR, MS) and HPLC.

Interactive Table: General HPLC Purity Analysis Parameters for Pyrazolo[3,4-b]pyridine Derivatives

ParameterTypical Condition
InstrumentHigh-Performance Liquid Chromatography (HPLC)
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water gradient with 0.1% TFA
Flow RateTypically 1.0 - 2.5 mL/min
DetectionUV at 214 nm and 254 nm
Purity Threshold>95%

Theoretical and Computational Chemistry Studies of 6 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine

Electronic Structure, Aromaticity, and Reactivity Predictions

Computational chemistry provides a robust framework for understanding the intrinsic electronic properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. Density Functional Theory (DFT) is a primary method used to investigate its molecular geometry and electronic characteristics.

Electronic Structure and Frontier Molecular Orbitals: The electronic nature of the pyrazolo[3,4-b]pyridine core is significantly modulated by the presence of the electron-withdrawing bromine and iodine substituents. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For this compound, the HOMO is expected to be distributed across the fused π-system, while the LUMO would also be located on the aromatic rings, with significant contributions from the halogenated carbon atoms. The halogen atoms, particularly iodine, can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally correlates with higher reactivity.

Aromaticity: The 1H-pyrazolo[3,4-b]pyridine system is an aromatic bicyclic heterocycle. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). Studies on the parent scaffold confirm that the 1H-isomers exhibit significant aromatic character in both the pyrazole (B372694) and pyridine (B92270) rings. nih.gov This aromaticity is the driving force for the planarity of the ring system and contributes significantly to its thermodynamic stability.

Reactivity Predictions: The distribution of electron density and the nature of the frontier orbitals allow for the prediction of chemical reactivity. The calculated molecular electrostatic potential (MEP) map would highlight electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyridine and pyrazole rings are expected to be electron-rich (nucleophilic) centers, while the hydrogen on the pyrazole nitrogen (N-H) is acidic. The carbon atoms bonded to the bromine and iodine (C6 and C3, respectively) are electrophilic sites, making them prone to nucleophilic substitution or, more commonly, participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The significant difference in the C-I and C-Br bond strengths allows for selective functionalization, typically at the more reactive C-I bond.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations.
PropertyPredicted Value / DescriptionSignificance
HOMO Energy~ -6.5 to -7.0 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy~ -1.5 to -2.0 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap~ 4.5 to 5.0 eVIndicates chemical reactivity and kinetic stability. researchgate.net
Dipole MomentModerate to HighInfluences solubility and intermolecular interactions.
Aromaticity (HOMA)High for both ringsContributes to molecular stability and planarity.

Tautomerism and Conformational Analysis of the 1H-Pyrazolo[3,4-b]pyridine System

The pyrazolo[3,4-b]pyridine scaffold can exist in different tautomeric forms, which is a critical aspect of its chemistry and biological activity.

Tautomerism: For pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen, two major tautomers are possible: the 1H- and 2H-isomers, corresponding to the position of the hydrogen atom on the N1 or N2 nitrogen of the pyrazole ring. nih.govresearchgate.net Computational studies consistently show that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov This preference is attributed to more favorable aromatic circulation in the 1H-isomer. nih.gov The energy difference between the tautomers can be influenced by substitution patterns and the solvent environment. For this compound, the 1H form is the designated and likely the most stable tautomer. DFT calculations can precisely quantify the relative energies of the tautomers and the energy barrier for interconversion.

Conformational Analysis: Due to the fused aromatic ring system, the pyrazolo[3,4-b]pyridine core is essentially planar. nih.govresearchgate.net X-ray crystallography studies on related compounds confirm this planarity. nih.govresearchgate.net Therefore, the primary conformational considerations for the parent scaffold are minimal. For the title compound, the main structure is rigid, and significant conformational flexibility is not expected. Computational geometry optimization confirms that the bicyclic core adopts a planar configuration to maximize aromatic stabilization.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Reaction Mechanisms and Energy Profiles

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. This is particularly valuable for understanding complex, multi-step processes like metal-catalyzed cross-coupling reactions.

By modeling the reaction pathways, chemists can gain insights into:

Transition State Structures and Energies: Identifying the transition states (TS) and calculating their energies allows for the determination of activation barriers, which control the reaction rate.

Reaction Intermediates: The stability of intermediates in a catalytic cycle (e.g., oxidative addition complexes, reductive elimination products) can be assessed.

Regioselectivity: In molecules with multiple reactive sites, such as the two different halogen atoms in the title compound, DFT calculations can predict which site is more likely to react under specific conditions by comparing the activation energies for competing pathways. For instance, the lower bond energy of the C-I bond compared to the C-Br bond suggests that cross-coupling reactions would preferentially occur at the C3 position.

Catalyst Effects: The role of the catalyst and its ligands can be modeled to understand how they influence the reaction's efficiency and selectivity.

For example, a DFT study of a Suzuki coupling at the C3-iodo position would involve calculating the energy profile for the entire catalytic cycle: oxidative addition of the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Prediction and Correlation of Spectroscopic Properties (e.g., NMR, IR) with Experimental Data

Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹³C and ¹H). nih.gov By calculating the magnetic shielding tensors for a computationally optimized geometry, one can predict the NMR spectrum. These predicted shifts, when correlated with experimental data, provide powerful confirmation of the proposed structure, including the correct assignment of regioisomers (e.g., 1H vs. 2H tautomers) which can be challenging to distinguish experimentally. mdpi.com For this compound, specific shifts for the aromatic protons and carbons can be predicted.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H ShiftPredicted ¹³C ShiftNotes
H5~ 7.4 - 7.6-Proton on the pyridine ring.
H7~ 8.6 - 8.8-Proton on the pyridine ring, deshielded by adjacent nitrogen.
N1-H~ 13.0 - 14.0-Broad signal, highly deshielded due to acidity and H-bonding. researchgate.net
C3-~ 85 - 95Carbon bearing iodine; significant shielding by the heavy atom effect.
C6-~ 115 - 125Carbon bearing bromine.
C3a, C7a-~ 145 - 155Fused carbons at the ring junction.

IR Spectroscopy: Theoretical vibrational (infrared) spectra can be calculated by performing a frequency analysis on the optimized molecular geometry. nih.gov The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra. This comparison helps in assigning the observed vibrational modes to specific molecular motions, such as N-H stretching, C=C/C=N ring stretching, and C-H bending. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and basis set limitations.

Investigation of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, and Pi-Stacking

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Computational studies can identify and quantify these weak interactions.

Hydrogen Bonding: The pyrazole N-H group is a potent hydrogen bond donor, while the pyridine nitrogen (N4) and the pyrazole nitrogen (N2) are potential hydrogen bond acceptors. In the solid state, it is highly probable that molecules of this compound form centrosymmetric dimers via N1-H···N4 hydrogen bonds, a common motif for this scaffold. nih.govresearchgate.net

Halogen Bonding: The iodine atom at the C3 position is a strong halogen bond (XB) donor due to the electron-withdrawing nature of the pyrazolo-pyridine ring, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. This can lead to attractive interactions with Lewis bases, such as the nitrogen atoms of neighboring molecules (e.g., C3-I···N2). nih.govresearchgate.netrsc.org The bromine at C6 is a weaker XB donor but can also participate in such interactions. nih.gov These interactions can play a significant role in crystal engineering and molecular recognition.

Pi-Stacking: The planar, aromatic pyrazolo[3,4-b]pyridine core is well-suited for π-π stacking interactions. In the crystal lattice, molecules are likely to arrange in slipped-parallel or T-shaped orientations to maximize attractive dispersion forces and minimize electrostatic repulsion. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations relevant to Chemical Transformations

While quantum mechanics is ideal for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly relevant for understanding how a molecule like this compound behaves in a solution or interacts with a larger system, such as a catalyst or a biological macromolecule. nih.govrsc.org

In the context of chemical transformations, MD simulations can be used to:

Study Solvation Effects: MD can model the explicit interactions between the solute and solvent molecules, providing a more realistic understanding of how the solvent influences conformational preferences and reaction energetics.

Explore Binding and Unbinding Pathways: In catalysis or drug design, MD simulations can map the pathway of the molecule entering and leaving a catalyst's active site or a protein's binding pocket. nih.govresearchgate.net

Assess Conformational Stability: For derivatives with flexible side chains, MD can explore the accessible conformational space and determine the relative populations of different conformers.

Simulate System Dynamics: By simulating the motion of all atoms over time (femtoseconds to microseconds), MD can reveal the flexibility of the molecule and the stability of non-covalent interactions (e.g., hydrogen and halogen bonds) in a dynamic environment. nih.gov For instance, simulations can confirm the stability of a substrate-catalyst complex prior to the key chemical transformation step. nih.govrsc.org

Advanced Applications As a Synthetic Building Block and Chemical Scaffold

Strategic Intermediate in the Construction of Complex Polycyclic Heterocyclic Systems

The dihalogenated pyrazolo[3,4-b]pyridine framework is an excellent starting point for the synthesis of more elaborate polycyclic heterocyclic systems. The differential reactivity of the C-I and C-Br bonds, along with the reactive N-H group of the pyrazole (B372694) ring, allows for a stepwise and controlled introduction of various substituents. This is exemplified in the synthesis of a series of novel sulfonamide derivatives, where 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as the crucial precursor. growingscience.com

The synthesis begins with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine to yield the key intermediate, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.com This intermediate then undergoes a copper-catalyzed coupling reaction with a variety of sulfonamide derivatives. growingscience.com This reaction selectively targets the C-I bond, which is more reactive than the C-Br bond under these conditions, allowing for the precise attachment of the sulfonamide moiety at the 3-position of the pyrazolo[3,4-b]pyridine core. growingscience.com This process demonstrates the strategic value of having two different halogen atoms on the scaffold, enabling regioselective functionalization and the construction of complex, polyfunctional molecules. growingscience.comrsc.org

Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material. The 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited for this purpose. Its multiple reactive handles allow for the generation of large libraries of related compounds with varied substituents.

A practical application of this is the synthesis of a library of polyfunctionalized 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives. growingscience.com Starting from the common 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate, a diverse set of sulfonamides can be introduced via a copper-catalyzed coupling reaction. growingscience.com This approach allows for the systematic exploration of the chemical space around the pyrazolo[3,4-b]pyridine core, which is a key strategy in drug discovery for identifying structure-activity relationships (SAR). growingscience.comrsc.org The resulting library of compounds can then be screened for various biological activities. growingscience.com

Precursor for Advanced Organic Materials and Molecular Probes

The photophysical properties of pyrazolo[3,4-b]pyridine derivatives make them attractive candidates for the development of advanced organic materials and molecular probes. nih.gov While specific applications of 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in materials science are still emerging, the broader class of pyrazolo[3,4-b]pyridines has been investigated for such purposes. nih.gov

For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to exhibit interesting photophysical properties, including large Stokes shifts. nih.gov Furthermore, certain derivatives have demonstrated high and selective binding to β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov This suggests the potential for developing molecular probes for the diagnosis of neurodegenerative diseases. nih.gov The presence of heavy atoms like bromine and iodine in the this compound scaffold could potentially be exploited to modulate the photophysical properties, such as promoting intersystem crossing for applications in photodynamic therapy or as phosphorescent organic light-emitting diodes (OLEDs).

Role in the Design of Novel Chemical Entities for Exploratory Research

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. rsc.orgnih.gov The ability to readily functionalize the this compound scaffold makes it an invaluable tool for designing novel chemical entities (NCEs) for exploratory research.

The synthesis of sulfonamide derivatives from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a clear example of this. growingscience.com By coupling the scaffold with various sulfonamides, researchers can create a diverse set of NCEs to probe different biological pathways. growingscience.com In the reported study, these novel compounds were evaluated for their antibacterial and antioxidant properties, with some derivatives showing excellent activity against both Gram-positive and Gram-negative bacteria. growingscience.com This highlights the role of the dihalogenated pyrazolo[3,4-b]pyridine as a launchpad for the discovery of new therapeutic agents. growingscience.comrsc.org The scaffold's versatility allows for the systematic modification of the attached functional groups to optimize biological activity and other pharmaceutically relevant properties. rsc.org

Emerging Research Avenues and Future Directions

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional multi-step synthesis of complex heterocyclic systems is often resource-intensive and can generate significant waste. The future of synthesizing 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and its analogs lies in the adoption of greener and more efficient chemical practices.

Key strategies in this domain include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic operations, solvent usage, and purification steps. One-pot, catalyst-free grinding procedures have been shown to be highly efficient for producing related pyrazolo[3,4-b]pyridine cores. researchgate.net

Catalyst Innovation: Research is moving towards using more sustainable catalytic systems. This includes employing earth-abundant metal catalysts, developing recyclable catalysts like polymer nanocomposites, and exploring metal-free reaction conditions. researchgate.net For instance, novel nano-magnetic metal-organic frameworks have been used as efficient and recyclable catalysts for pyrazolo[3,4-b]pyridine synthesis under solvent-free conditions. researchgate.net

Green Solvents and Energy Sources: The use of hazardous and volatile organic solvents is a major environmental concern. Future syntheses will likely leverage greener solvents such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG). researchgate.netrsc.org Furthermore, alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
ParameterConventional SynthesisSustainable/Green Synthesis
Reaction StepsOften multi-step, linear sequencesOne-pot, multi-component reactions researchgate.net
CatalystsPrecious metals, non-recyclableRecyclable nanocatalysts, metal-free options researchgate.net
SolventsVolatile organic compounds (VOCs)Water, ionic liquids, PEG, solvent-free researchgate.netresearchgate.net
Energy InputProlonged conventional heatingMicrowave irradiation, room temperature reactions mdpi.com
EfficiencyLower atom economy, more wasteHigh atom economy, reduced waste nih.gov

Exploration of Novel Reactivity Profiles and Uncharted Transformations

The presence of two distinct carbon-halogen bonds (C-I and C-Br) is the most prominent feature of the molecule's reactivity, primarily exploited in cross-coupling reactions. However, future research will delve into less conventional transformations.

The C-I bond is more reactive than the C-Br bond towards standard palladium-catalyzed cross-coupling conditions, allowing for selective, sequential functionalization. Beyond this established reactivity, emerging areas include:

Novel Catalytic Systems: Exploring alternative catalytic systems, such as those based on nickel, can unlock different reactivity and selectivity profiles. nih.gov Cross-electrophile coupling, for instance, offers a powerful method for forging new bonds under different mechanistic pathways. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine (B92270) ring is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. While challenging, techniques involving directed metalation could selectively activate specific C-H bonds for further elaboration. rsc.org

Photochemical Reactions: Photochemistry offers a unique way to access reactive intermediates and reaction pathways that are not achievable through thermal methods. The application of photochemical methods to this scaffold is largely unexplored and could lead to the discovery of novel transformations and molecular architectures. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of derivatives of this compound, modern synthesis platforms are becoming indispensable.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. A hybrid microwave-flow approach has already been successfully applied to the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the potential of this technology. mdpi.com In this method, initial steps are performed in a microwave reactor, and subsequent thermal cyclization is carried out under flow conditions, allowing for high temperatures and pressures to be safely achieved, which can lead to different products than those obtained under standard conditions. mdpi.com

Automated Synthesis: The integration of robotics and AI with chemical synthesis platforms is revolutionizing the way molecules are made. youtube.com Automated systems can perform multi-step syntheses and purifications with high precision and throughput. researchgate.net For a molecule like this compound, which serves as a platform for creating libraries of compounds, automated synthesis can be used to rapidly generate a multitude of derivatives by systematically varying the reagents used in its sequential cross-coupling reactions. This approach, guided by AI-driven synthesis planning, can vastly accelerate the drug discovery process. youtube.com

Rational Design of Site-Selective Functionalization Strategies

The ability to selectively modify a molecule at a specific position is crucial for creating functional compounds. For this compound, the primary challenge and opportunity lie in differentiating the two halogen atoms and other potential reaction sites.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its selective functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond undergoes oxidative addition more readily than the C-Br bond. This allows for a modular, step-wise approach to diversification.

A typical selective functionalization pathway would be:

Step 1: C-I Bond Functionalization: A cross-coupling reaction is performed under conditions mild enough to selectively react at the C-3 iodine position while leaving the C-6 bromine position intact.

Step 2: C-Br Bond Functionalization: The resulting 3-substituted-6-bromo-1H-pyrazolo[3,4-b]pyridine is then subjected to a second, typically more forcing, cross-coupling reaction to modify the C-6 position.

Step 3: N-H Functionalization: The N-H bond on the pyrazole (B372694) ring can be functionalized, for example, through alkylation or arylation, at various stages of the synthesis, adding another vector for diversification.

Table 2: Conceptual Strategy for Site-Selective Functionalization
Reaction SiteRelative ReactivityPotential Reaction TypeExample
C3-IHighPd-catalyzed cross-couplingSuzuki, Sonogashira, Heck nih.gov
C6-BrMediumPd-catalyzed cross-couplingSuzuki, Buchwald-Hartwig Amination rsc.org
N1-HVariableAlkylation, Arylation, MesylationReaction with alkyl halides rsc.org
C-H BondsLowDirected Metalation-TrappingReaction with organolithium reagents

Computational-Guided Synthesis and Optimization of Reaction Pathways

Computational chemistry is a powerful tool for predicting and understanding chemical reactivity, saving significant time and resources in the laboratory. The application of methods like Density Functional Theory (DFT) is set to play a pivotal role in advancing the chemistry of this compound.

Future directions in this area include:

Mechanism Elucidation: DFT calculations can be used to map out the entire energy profile of a reaction, including transition states and intermediates. researchgate.netrsc.org This allows chemists to understand why a particular reaction is selective and how to favor one pathway over another. For instance, computations can precisely quantify the difference in the activation energy for the oxidative addition of a palladium catalyst to the C-I versus the C-Br bond.

Predicting Regioselectivity: In cases where multiple isomers can be formed, such as in the initial synthesis of the heterocyclic core, computational studies can predict the most likely outcome based on the stability of intermediates and the energy barriers of competing pathways. researchgate.netmdpi.com

In Silico Catalyst Design: Computational methods can be used to design new ligands for metal catalysts. By modeling how different ligands affect the electronic and steric properties of the catalyst, it is possible to rationally design systems that offer higher activity or selectivity for a desired transformation, such as distinguishing between two similar C-H bonds or enhancing the reactivity difference between C-Br and C-I bonds.

Reactivity Analysis: Computational studies can provide deep insights into the reactivity of different halogenating agents and substrates, which is crucial for optimizing the synthesis of the initial scaffold. rsc.org

By combining these emerging research avenues, the scientific community can more effectively and sustainably harness the synthetic potential of this compound, paving the way for the discovery of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation or annulation strategies. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via one-pot reactions using aminopyrazoles and halogenated aldehydes under catalytic conditions (e.g., ammonium acetate or triethylamine) . Substitution reactions at the bromine or iodine positions require careful optimization of nucleophiles (e.g., amines, thiols) and solvents (DMF, DMSO) to prevent dehalogenation . Yield improvements are achieved by controlling temperature (80–120°C) and reaction time (12–24 hours).

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., bromine/iodine coupling patterns) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete substitution .
  • X-ray Crystallography : Resolves stereochemical ambiguities in fused-ring systems .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how is its activity validated?

  • Methodological Answer : The compound shows promise as a TRK inhibitor (IC50_{50} < 1 µM) and antileishmanial agent (IC50_{50} = 0.12 µM) . Biological validation involves:

  • Kinase Assays : TRK inhibition is tested via ATP-binding displacement assays .
  • Parasite Viability Studies : Leishmania promastigotes are treated with derivatives to assess growth inhibition .
  • Molecular Docking : Predicts binding modes to TRKA or Leishmania enzymes using AutoDock Vina .

Q. How can computational modeling optimize this compound for target selectivity?

  • Methodological Answer :

  • QSAR Models : Correlate substituent hydrophobicity (log P) and steric parameters (Sterimol L/B2_2) with bioactivity .
  • Scaffold Hopping : Modifications to the pyrazolo core improve TRK selectivity while reducing off-target effects .
  • MD Simulations : Assess binding stability in TRKA’s active site over 100-ns trajectories .

Q. What are the key reactivity challenges in functionalizing this compound?

  • Methodological Answer :

  • Halogen Selectivity : Iodine is more reactive than bromine in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), requiring protecting groups for selective substitutions .
  • Acid Sensitivity : The pyrazolo ring decomposes under strong acidic conditions; mild bases (NaHCO3_3) stabilize intermediates during derivatization .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Adding polar groups (e.g., carboxylic acids) enhances aqueous solubility but may reduce membrane permeability .
  • Metabolic Stability : Methylation at the pyrazole N1 position reduces CYP450-mediated oxidation, improving half-life in vitro .

Data Analysis & Contradictions

Q. How should researchers address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, parasite strains). Mitigation strategies include:

  • Standardized Protocols : Use common controls (e.g., amodiaquine for antileishmanial studies) .
  • Meta-Analysis : Compare IC50_{50} values across studies with similar substituents (Table 1) .

Table 1 : Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives

SubstituentsTargetIC50_{50} (µM)Reference
6-Br, 3-I, 4-NH2_2TRKA0.45
6-Br, 3-I, 3'-diethylaminoL. amazonensis0.12
6-Cl, 2-CF3_3Antimicrobial2.3

Q. What experimental strategies resolve low yields in halogenation reactions?

  • Methodological Answer : Low yields (<40%) in iodination are addressed by:

  • Microwave Assistance : Accelerates reaction kinetics (30 minutes vs. 24 hours) .
  • Catalytic Systems : CuI/1,10-phenanthroline enhances regioselectivity in Ullmann couplings .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy .
  • Storage : Keep under argon at –20°C to prevent halogen degradation .
  • Waste Disposal : Neutralize with 10% NaHSO3_3 before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.